tert-Butyl 3-bromo-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrimidine-4(5H)-carboxylate
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Overview
Description
tert-Butyl 3-bromo-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrimidine-4(5H)-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry and materials science.
Preparation Methods
The synthesis of tert-Butyl 3-bromo-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrimidine-4(5H)-carboxylate typically involves a multi-step process. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For example, the reaction between tert-butyl 3-bromo-4-aminopyrimidine-5-carboxylate and sodium azide in the presence of a suitable solvent can lead to the formation of the desired triazolopyrimidine compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
tert-Butyl 3-bromo-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrimidine-4(5H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include sodium azide, bromine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 3-bromo-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrimidine-4(5H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including inhibitors of specific enzymes and receptors.
Materials Science: The compound can be used in the development of new materials with unique properties, such as fluorescent materials and ionic liquids.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving triazolopyrimidine derivatives.
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrimidine-4(5H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 3-bromo-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrimidine-4(5H)-carboxylate include other triazolopyrimidine derivatives, such as:
- tert-Butyl 3-bromo-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyridine
- tert-Butyl 3-bromo-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine
These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties .
Properties
Molecular Formula |
C10H15BrN4O2 |
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Molecular Weight |
303.16 g/mol |
IUPAC Name |
tert-butyl 3-bromo-6,7-dihydro-5H-triazolo[1,5-a]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C10H15BrN4O2/c1-10(2,3)17-9(16)14-5-4-6-15-8(14)7(11)12-13-15/h4-6H2,1-3H3 |
InChI Key |
BICWZBMXGYWPLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN2C1=C(N=N2)Br |
Origin of Product |
United States |
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